4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-26(17-19-5-4-16-32-19)34(30,31)20-10-8-18(9-11-20)23(29)27-12-14-28(15-13-27)24-25-21-6-2-3-7-22(21)33-24/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJCVEUOFQWDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide , also known by its CAS number 899982-93-5, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a diverse range of biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4S2 |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 899982-93-5 |
The structure includes a benzo[d]thiazole moiety, a piperazine ring, and a sulfonamide group, which are often associated with pharmacological activity.
Target Interactions
The primary biological targets for this compound include:
- Acetylcholinesterase (AChE) - Involved in neurotransmission and plays a critical role in Alzheimer's disease.
- Monoamine Oxidase B (MAO-B) - Another target relevant to neurodegenerative conditions.
- DprE1 - An essential enzyme for the survival of Mycobacterium tuberculosis, involved in cell wall biosynthesis.
The compound is believed to inhibit these enzymes through competitive binding, leading to altered enzymatic activity and subsequent therapeutic effects against diseases like Alzheimer's and tuberculosis .
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines, including:
- Pancreatic Cancer (Panc-1)
- Breast Cancer (MCF-7)
- Lung Carcinoma (A549)
These studies assessed the cytotoxicity and anti-proliferative effects of the compound, revealing promising results that suggest its potential as an anticancer agent .
Case Studies
-
Alzheimer’s Disease
In a study evaluating the inhibition of AChE and MAO-B, the compound exhibited significant inhibitory activity with IC50 values indicating effective blocking at low concentrations. This suggests its potential as a therapeutic agent for Alzheimer's disease by enhancing cholinergic signaling and reducing neurotoxic effects associated with amyloid-beta aggregation . -
Tuberculosis Treatment
The interaction with DprE1 has been highlighted in research focusing on Mycobacterium tuberculosis. The compound demonstrated potent inhibitory effects, suggesting it could serve as a lead compound for developing novel anti-tubercular drugs .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics. In silico modeling suggests strong interactions with target enzymes' active sites, predicting effective bioavailability and metabolic stability .
Scientific Research Applications
Enzyme Inhibition
Preliminary studies indicate that compounds with similar structures may inhibit specific enzymes involved in disease pathways. The compound's mechanism of action likely involves interactions with enzymes or receptors critical in various diseases, including cancer and infectious diseases. For instance, compounds derived from benzo[d]thiazole have shown promise as inhibitors for cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation and cancer progression .
Antimicrobial Properties
The sulfonamide group in this compound suggests potential antimicrobial activity. Research has shown that sulfonamides can act as effective inhibitors against bacterial enzymes, leading to their use as antibiotics. The structural features of this compound could enhance its efficacy against resistant bacterial strains, making it a candidate for further investigation in the field of antimicrobial therapy .
Cancer Treatment
The compound may have applications in oncology due to its potential to inhibit key enzymes involved in tumor growth and metastasis. Studies on related compounds have demonstrated significant anti-cancer activity by targeting CDK4 and CDK6, which are crucial for cell cycle progression . Further research is required to elucidate the specific pathways affected by this compound.
Neuroprotective Effects
Research on similar benzo[d]thiazole derivatives has revealed neuroprotective properties, particularly regarding neuronal nitric oxide synthase (nNOS) inhibition. This suggests that the compound could be beneficial in treating neurodegenerative disorders such as Parkinson's disease by protecting dopaminergic neurons from oxidative stress and excitotoxicity .
Case Studies and Research Findings
-
Inhibition of Neuronal Nitric Oxide Synthase :
A study highlighted the effectiveness of benzo[d]thiazole derivatives in inhibiting nNOS, showing significant neuroprotective effects in animal models of Parkinson's disease. The compound demonstrated improved motor functions and altered neurotransmitter levels favorably . -
Antimicrobial Activity :
Research has demonstrated that similar sulfonamide compounds exhibit potent antibacterial activity against various pathogens, including multi-drug resistant strains. The structural modifications could enhance their binding affinity to bacterial enzymes .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Key Research Findings
- Synthetic Flexibility : The target compound’s benzenesulfonamide and furan-methyl groups can be synthesized via nucleophilic substitution (e.g., using K2CO3 in DMF), similar to methods for BZ-I .
- Metabolic Stability : The furan ring may undergo oxidative metabolism, whereas diethyl or fluorophenyl substituents in analogues show slower clearance .
- Target Affinity : Piperazine-linked benzothiazoles exhibit higher affinity for CNS targets compared to triazole or acetamide derivatives, likely due to enhanced conformational adaptability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
